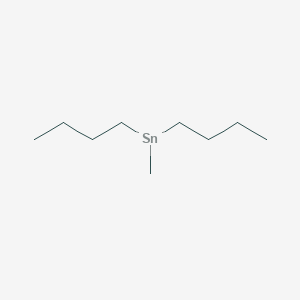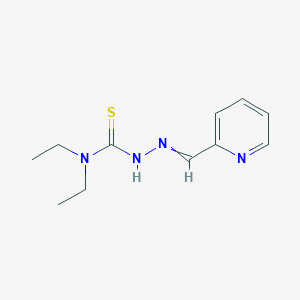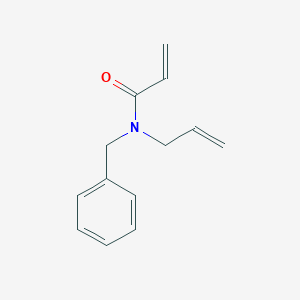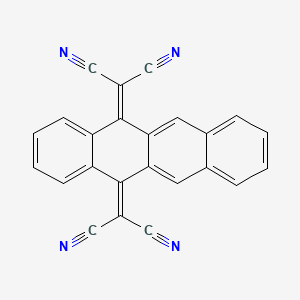
2-tert-Butyl-5-methylcyclopenta-1,3-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyl-5-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C11H18 It is a derivative of cyclopentadiene, featuring a tert-butyl group and a methyl group as substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methylcyclopenta-1,3-diene can be achieved through several methods. One common approach involves the alkylation of cyclopentadiene with tert-butyl chloride in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Another method involves the Diels-Alder reaction between isoprene and tert-butylacetylene, followed by dehydrogenation to yield this compound. This method takes advantage of the reactivity of conjugated dienes and alkynes to form cyclohexene derivatives, which can then be dehydrogenated to form the cyclopentadiene ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using cyclopentadiene and tert-butyl chloride. The reaction is carried out in a continuous flow reactor to ensure high yield and purity of the product. The use of catalysts such as aluminum chloride or zeolites can enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-5-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound using catalysts like palladium on carbon can reduce the double bonds to form saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-tert-Butyl-5-methylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyl-5-methylcyclopenta-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming coordination complexes with transition metals. These complexes can exhibit catalytic activity in various chemical reactions, including polymerization and hydrogenation.
The presence of conjugated double bonds in the cyclopentadiene ring allows for resonance stabilization and delocalization of electrons, which can influence the reactivity and stability of the compound. The tert-butyl and methyl substituents can also affect the compound’s steric and electronic properties, further modulating its behavior in chemical and biological systems.
Comparación Con Compuestos Similares
2-tert-Butyl-5-methylcyclopenta-1,3-diene can be compared with other similar compounds, such as:
Cyclopentadiene: The parent compound with no substituents. It is more reactive due to the absence of steric hindrance from substituents.
2-tert-Butylcyclopentadiene: Similar to this compound but lacks the methyl group. It has slightly different reactivity and stability.
5-Methylcyclopentadiene: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
The uniqueness of this compound lies in its combination of tert-butyl and methyl substituents, which provide a balance of steric hindrance and electronic effects, making it a versatile compound for various applications.
Propiedades
Número CAS |
135043-25-3 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
2-tert-butyl-5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H16/c1-8-5-6-9(7-8)10(2,3)4/h5-8H,1-4H3 |
Clave InChI |
TZJURNZIVRWFDW-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC(=C1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dioxolane, 2-methoxy-2-methyl-4-[(2-propenyloxy)methyl]-](/img/structure/B14282080.png)



![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)



![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)


